molecular formula C14H9F6N B12078111 3-Amino-4,2'-bis(trifluoromethyl)biphenyl

3-Amino-4,2'-bis(trifluoromethyl)biphenyl

Cat. No.: B12078111
M. Wt: 305.22 g/mol
InChI Key: COPCLIPMONFZJE-UHFFFAOYSA-N
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Description

3-Amino-4,2'-bis(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by two trifluoromethyl (-CF₃) groups at the 4- and 2'-positions of the biphenyl backbone and an amino (-NH₂) group at the 3-position. This compound is of significant interest in materials science and organic synthesis due to the electron-withdrawing nature of -CF₃ groups, which enhance thermal stability and optical properties, and the amino group, which facilitates further functionalization.

Properties

Molecular Formula

C14H9F6N

Molecular Weight

305.22 g/mol

IUPAC Name

2-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H9F6N/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-11(12(21)7-8)14(18,19)20/h1-7H,21H2

InChI Key

COPCLIPMONFZJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(F)(F)F)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,2’-bis(trifluoromethyl)biphenyl typically involves the introduction of trifluoromethyl groups onto a biphenyl structure followed by the introduction of an amino group. One common method involves the trifluoromethylation of biphenyl intermediates using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 3-Amino-4,2’-bis(trifluoromethyl)biphenyl may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and reaction conditions safely. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,2’-bis(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can lead to the formation of various substituted biphenyl compounds .

Scientific Research Applications

3-Amino-4,2’-bis(trifluoromethyl)biphenyl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-4,2’-bis(trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl groups can influence the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

The following analysis compares 3-amino-4,2'-bis(trifluoromethyl)biphenyl with structurally related biphenyl derivatives, focusing on substituent effects, synthesis routes, and functional properties.

Substituent Position and Functional Group Variations
Compound Name Substituent Positions Key Functional Groups Properties/Applications Reference
3-Amino-4,2'-bis(trifluoromethyl)biphenyl 3-NH₂, 4-CF₃, 2'-CF₃ Amino, trifluoromethyl Potential for optoelectronics, catalysis
4'-Nitro-2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine 4-NH₂, 2'-CF₃, 4'-NO₂ Amino, nitro, trifluoromethyl Intermediate in high-performance polymers
MABTFMB (Methyl-substituted analog) Methyl, trifluoromethyl, amide Methyl, -CF₃, amide linkages High thermal stability (~500°C), optically transparent films
JackiePhos (organophosphorus ligand) 3,5-bis(CF₃)phenyl, phosphino Phosphine, -CF₃ Ligand for palladium-catalyzed cross-couplings
3-Amino-4'-iodo-1,1'-biphenyl 3-NH₂, 4'-I Amino, iodo Suzuki-Miyaura coupling precursor

Key Observations :

  • Trifluoromethyl Groups: The -CF₃ groups in 3-amino-4,2'-bis(trifluoromethyl)biphenyl likely enhance thermal stability and solubility in organic solvents, as seen in MABTFMB-based polyimide films.
  • Amino Group Reactivity: The 3-NH₂ group enables nucleophilic substitution or coordination, similar to 3-amino-4'-iodo-biphenyl, which is used in cross-coupling reactions.
Physical and Chemical Properties
Property 3-Amino-4,2'-bis(trifluoromethyl)biphenyl (Predicted) MABTFMB-Based Polyimides JackiePhos
Thermal Stability High (decomposition >400°C) T₅%: ~500°C Stable under catalytic conditions
Solubility Moderate in polar aprotic solvents (e.g., DMF, NMP) Soluble in DMAc, NMP Soluble in THF, toluene
Optical Transparency Likely low absorption in UV-vis range 80–90% transmittance at 450 nm N/A (ligand)

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